Isopropylmalononitrile

描述

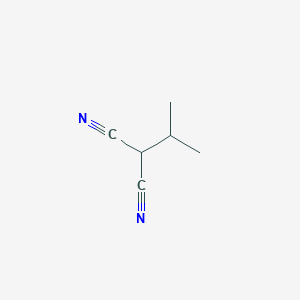

Isopropylmalononitrile is an organic compound with the molecular formula C6H8N2 and a molar mass of 108.14 g/mol . It is a colorless liquid with a strong cyanide smell and a boiling point of 182-183 degrees Celsius . This compound is an important intermediate in organic synthesis, used in the production of metal complexes, organic photosensitive colorants, fluorescent dyes, markers, and biochemical reagents .

准备方法

Isopropylmalononitrile can be synthesized through the reaction of succinate with isopropanol . The reaction involves the esterification of succinate and isopropanol in the presence of a catalyst, followed by purification through heating distillation . This method is commonly used in industrial production due to its efficiency and scalability.

化学反应分析

Isopropylmalononitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can yield a variety of derivatives.

Substitution: It can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are often used as intermediates in further chemical synthesis.

科学研究应用

Isopropylmalononitrile is a chemical compound with the molecular formula . While the search results do not provide an extensive list of applications and documented case studies specifically for this compound, they do offer some insight into its use as a reagent in chemical synthesis.

Synthesis of Heterocyclic Compounds

- Transfer Hydrocyanation: this compound can be used as a hydrogen cyanide (HCN) donor in nickel-catalyzed transfer hydrocyanation of alkynes . This process involves the use of nickel catalysts with bisphosphine ligands to catalyze the transformation .

- Reaction Conditions: The best catalytic system consists of 10 mol % of /BISBI (2,2′-bis(diphenylphosphinomethyl)-1,1′-biphenyl) in combination with 1.2 equivalents of this compound as the HCN donor, using toluene as the solvent at 100 °C .

- Functional Group Tolerance: The method is compatible with Lewis acid-sensitive functional groups, such as silyl-ethers, unprotected primary alcohols, and primary alkyl chlorides, affording the corresponding products in good yields with excellent regioselectivity . For example, it was observed that when an electron-donating methoxy group was installed, the syn-addition hydrocyanation product was obtained as the major isomer in high yield (75%), while only minor amounts of the anti-addition product were formed (10%) .

Multicomponent Reactions (MCRs)

- Versatile Reagent: Malononitrile, a related compound, is a versatile reagent in multicomponent reactions (MCRs) for producing structurally diverse heterocyclic frameworks . Ultrasonic irradiation can augment these reactions, offering benefits such as thermal enhancement, agitation, and activation .

- Applications of Heterocycles: The resulting heterocyclic structures have biochemical and pharmacological implications, with promising uses in drug discovery and development due to their diverse range of pharmacological activities .

Other potential applications mentioned for related compounds:

- Synthesis of donor–acceptor heterocyclic compounds for molecular electronic devices and data storage .

- Synthesis of photo-cross-linkable liquid crystalline polymers with optical and mechanical properties controlled by light .

- Synthesis of nonlinear optical (NLO) compounds for telecommunications and optical information processing . An example is (E)-2-(3-(4-aminostyryl)-5,5-dimethylcyclohex-2-enylidene) malononitrile .

作用机制

The mechanism of action of isopropylmalononitrile involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of other compounds, facilitating reactions through its nitrile groups. The exact pathways and targets depend on the specific application and the compounds it interacts with .

相似化合物的比较

Isopropylmalononitrile is similar to other nitrile compounds such as malononitrile and its dimer . it is unique due to its isopropyl group, which imparts different chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific organic compounds and industrial applications.

Similar Compounds

- Malononitrile

- Malononitrile dimer

- Cyanoacetonitrile

- Dicyanomethane

This compound’s distinct properties and versatility make it a crucial compound in various fields of scientific research and industrial applications.

生物活性

Isopropylmalononitrile (IPMN) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of IPMN, supported by data tables, case studies, and findings from various research studies.

This compound is characterized by its chemical structure, which includes two cyano groups and an isopropyl group attached to a malonic acid derivative. Its molecular formula is , and it has a molecular weight of 124.14 g/mol.

Antitumor Activity

Research has indicated that IPMN exhibits significant antitumor properties. A study highlighted its ability to inhibit the proliferation of various tumor cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer) cells. The mechanism appears to involve cell cycle arrest and the induction of apoptosis in affected cells .

Inhibition of Enzymatic Activity

IPMN has been shown to act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Neuroprotective Effects

In addition to its antitumor properties, IPMN has been studied for its neuroprotective effects. It was found to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

A comprehensive review of the literature reveals various studies focusing on the biological activity of IPMN:

The biological activities of IPMN can be attributed to its chemical structure, which allows it to interact with various biological targets. The presence of cyano groups is particularly significant as they can form complexes with metal ions and participate in nucleophilic attacks on electrophilic centers within biological macromolecules.

Molecular Targets

- Cyclooxygenase Enzymes : IPMN inhibits COX-1 and COX-2, reducing inflammation.

- Cell Cycle Regulators : Induces expression of p53 and Bax while downregulating cdk4/6, leading to cell cycle arrest.

- Oxidative Stress Markers : Decreases levels of reactive oxygen species (ROS) in neuronal cells.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing isopropylmalononitrile, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves nitrile group introduction via nucleophilic substitution or condensation reactions. For reproducibility, document reagent stoichiometry, solvent purity, temperature, and reaction time. Use inert atmospheres (e.g., nitrogen) to prevent side reactions. Purification via recrystallization or column chromatography should specify solvent systems and gradients. Characterize intermediates and final products using NMR (¹H/¹³C), IR, and elemental analysis to confirm structural integrity . Experimental details must align with guidelines for compound preparation, including purity thresholds (>95%) and validation against known spectra .

Q. How should researchers characterize the physicochemical properties of this compound to establish baseline data?

- Methodological Answer : Key properties include melting point, solubility in polar/aprotic solvents, and stability under varying pH/temperature. Use differential scanning calorimetry (DSC) for thermal analysis and UV-Vis spectroscopy for electronic transitions. Compare experimental data with computational predictions (e.g., density functional theory) to validate accuracy. Publish raw data in supplementary materials, adhering to NIST standards for spectroscopic validation . For stability studies, employ accelerated degradation protocols (e.g., 40°C/75% RH) and monitor via HPLC .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reaction kinetics of this compound in nucleophilic addition reactions?

- Methodological Answer : Use stopped-flow spectroscopy or in situ IR to track real-time reaction progress. Vary reactant concentrations systematically to determine rate laws. Control temperature (±0.1°C) using jacketed reactors and validate kinetic models (e.g., pseudo-first-order approximations) via nonlinear regression. Include error bars for triplicate measurements and report confidence intervals (95%) to assess statistical significance . For mechanistic insights, employ isotopic labeling (e.g., ¹⁵N-KCN) and analyze intermediates via LC-MS .

Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and vibrational frequencies. Compare computational results with experimental data to identify outliers. For discrepancies in NOESY/ROESY correlations, use molecular dynamics simulations to assess conformational flexibility. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Publish raw spectral data and computational input files to enable peer validation .

Q. What strategies are recommended for analyzing the stereoelectronic effects of this compound in catalytic systems?

- Methodological Answer : Employ Hammett plots or Swain-Lupton parameters to quantify electronic effects. Use X-ray absorption spectroscopy (XAS) to probe coordination geometry in metal-catalyzed reactions. For stereochemical analysis, synthesize enantiomerically pure analogs via chiral auxiliaries and compare catalytic outcomes (e.g., enantiomeric excess via chiral HPLC). Correlate findings with frontier molecular orbital (FMO) theory to rationalize reactivity patterns .

Q. Data Analysis & Reporting

Q. How should researchers address conflicting solubility data for this compound in literature?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Document solvent purity, equilibration time, and filtration methods. Compare results with prior studies, highlighting differences in experimental conditions. Use statistical tests (e.g., ANOVA) to assess variability and publish raw datasets with metadata (e.g., instrument calibration logs) .

Q. What statistical frameworks are appropriate for validating the purity of this compound in batch-to-batch analyses?

- Methodological Answer : Implement control charts (e.g., Shewhart charts) to monitor purity across batches. Use ICP-MS for trace metal analysis and GC headspace for residual solvents. Apply the Grubbs test to identify outliers and report relative standard deviation (RSD) for replicate measurements. Adhere to ICH Q2(R1) guidelines for method validation, including LOD/LOQ calculations .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical reporting of this compound toxicity data in preclinical studies?

- Methodological Answer : Follow OECD 423 guidelines for acute toxicity testing, including dose-ranging studies in validated models (e.g., zebrafish embryos). Report LD₅₀ values with 95% confidence intervals and disclose conflicts of interest. Publish negative results to avoid publication bias and share raw data via repositories like Zenodo .

Q. What protocols enhance reproducibility in this compound-based polymer synthesis?

- Methodological Answer : Standardize monomer feed ratios, initiator concentrations, and reaction atmospheres. Use GPC with triple detection (RI/UV/light scattering) for molecular weight distribution. Archive synthetic protocols in platforms like protocols.io and validate via round-robin testing across independent labs .

属性

IUPAC Name |

2-propan-2-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5(2)6(3-7)4-8/h5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYGUTCPFMPGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525152 | |

| Record name | (Propan-2-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23741-79-9 | |

| Record name | (Propan-2-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。